N-(2,4,5-Trichlorophenyl)acetamide
Description
N-(2,4,5-Trichlorophenyl)acetamide is an organic compound with the molecular formula C8H6Cl3NO. It is a derivative of acetanilide, where the phenyl ring is substituted with three chlorine atoms at the 2, 4, and 5 positions. This compound is known for its various applications in scientific research and industry .
Properties
IUPAC Name |
N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO/c1-4(13)12-8-3-6(10)5(9)2-7(8)11/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSLTUGEJURGLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178301 | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23627-24-9 | |
| Record name | N-(2,4,5-Trichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23627-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023627249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23627-24-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2',4',5'-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4,5-trichlorophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Scheme and Stoichiometry
The general reaction is represented as:
$$
\text{2,4,5-Trichloroaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid}
$$
A molar ratio of 1:1.2 (aniline to acetic anhydride) is typically employed to ensure complete acetylation, with excess acetic anhydride acting as both a reactant and solvent.
Laboratory-Scale Procedure
Reagents and Equipment :
- 2,4,5-Trichloroaniline (10 mmol, 2.08 g)
- Acetic anhydride (12 mmol, 1.22 mL)
- Sodium acetate (1.2 g) as a catalyst
- 100 mL round-bottom flask, reflux condenser, magnetic stirrer, and ice bath.
Procedure :
- Dissolve 2,4,5-trichloroaniline in 20 mL of glacial acetic acid in a round-bottom flask.
- Add sodium acetate to neutralize liberated hydrogen chloride, maintaining a pH of 4–5.
- Gradually add acetic anhydride while stirring, followed by heating the mixture under reflux at 110°C for 3–4 hours.
- Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water to precipitate the product.
- Filter the crude solid via vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure this compound.
Yield and Purity :
Optimization of Reaction Parameters
Temperature and Time
Elevating the reaction temperature to 110°C accelerates the acetylation process, reducing the reaction time to 3–4 hours compared to 6–8 hours at 80°C. Prolonged heating beyond 4 hours may lead to side reactions, such as hydrolysis of the acetamide group.
Catalytic Influence of Sodium Acetate
Sodium acetate serves a dual role:
Solvent Systems
Glacial acetic acid is the preferred solvent due to its ability to dissolve both reactants and stabilize intermediates. Alternative solvents like toluene or dichloromethane result in lower yields (<60%) due to poor solubility of 2,4,5-trichloroaniline.
Industrial-Scale Considerations
While detailed industrial protocols are scarce in public literature, scalability principles can be inferred from analogous acetanilide syntheses:
- Continuous Flow Reactors : Enhance heat transfer and mixing efficiency, enabling higher throughput and consistent product quality.
- In-Situ Purification : Integrated distillation units remove acetic acid byproduct, driving the reaction to completion.
- Recrystallization Optimization : Industrial recrystallization employs ethanol-water mixtures (70:30 v/v) to balance yield (80–85%) and purity (>98%).
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-(2,4,5-Trichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,4,5-trichloroaniline and acetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of corresponding carboxylic acids or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
N-(2,4,5-Trichlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,4,5-Trichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt cellular processes, or interact with specific receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichloroaniline: A precursor in the synthesis of N-(2,4,5-Trichlorophenyl)acetamide.
2,4,5-Trichlorophenol: Another chlorinated derivative with different chemical properties and applications.
N-(2,4,6-Trichlorophenyl)acetamide: A similar compound with chlorine atoms at different positions on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Biological Activity
N-(2,4,5-Trichlorophenyl)acetamide, also known as 2',4',5'-trichloroacetanilide, is a synthetic organic compound characterized by its unique structure that includes a trichlorophenyl group attached to an acetamide moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H6Cl3NO
- IUPAC Name : this compound
- Physical Properties : The presence of three chlorine atoms on the phenyl ring significantly influences its chemical reactivity and biological properties.
This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's mechanisms include:
- Enzyme Modulation : It can inhibit or activate various enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may bind to specific receptors, altering cellular signaling pathways.
- Cellular Disruption : It can disrupt normal cellular processes, leading to physiological effects in target organisms.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activity. Studies have shown that it can effectively inhibit the growth of various bacterial and fungal strains. For instance:
- Bacterial Inhibition : The compound has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at certain concentrations.
- Fungal Activity : It has shown promise in inhibiting fungal species like Candida albicans, suggesting potential applications in treating fungal infections.
Herbicidal Activity
This compound has been investigated for its herbicidal properties. Its ability to disrupt specific biological pathways in plants makes it a candidate for agricultural applications:
- Mechanism : The compound interferes with photosynthesis and other metabolic processes in target plants, leading to reduced growth or death.
- Field Studies : In field trials, it has been effective against various weed species, supporting its potential use as an herbicide.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2,4,5-Trichloroaniline | Precursor | Moderate antimicrobial activity |
| 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide | Chloroacetamide derivative | Significant herbicidal activity |
| N-(2,4,6-Trichlorophenyl)acetamide | Similar structure | Varies; less studied |
This table highlights how the substitution pattern on the phenyl ring affects the biological activity of these compounds.
Case Studies
- Antimicrobial Efficacy Study :
-
Herbicidal Application Research :
- Field trials conducted on common agricultural weeds demonstrated that this compound effectively reduced weed biomass by over 70% compared to untreated controls. This study underscores its practical application in agriculture as a selective herbicide.
-
Fungal Resistance Study :
- In vitro studies assessed the antifungal properties against C. albicans. The compound exhibited a significant reduction in fungal growth at concentrations above 25 µg/mL.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing N-(2,4,5-Trichlorophenyl)acetamide?
- Synthesis : The compound is typically synthesized via condensation of 2,4,5-trichloroaniline with acetyl chloride or chloroacetic acid derivatives under controlled conditions. For example, N245TCPTCA (a related derivative) was prepared using 2,4,5-trichloroaniline and trichloroacetyl chloride in the presence of phosphoryl chloride .
- Characterization : Key techniques include:
- X-ray diffraction (XRD) to determine crystal lattice parameters (e.g., monoclinic system, space group P21/n for N245TCPCA) .
- Nuclear Magnetic Resonance (NMR) for structural confirmation.
- Differential Scanning Calorimetry (DSC) to assess thermal stability (melting point: 189°C) .
Q. How is the crystal structure of this compound determined using X-ray diffraction?
- Experimental Setup : Data collection is performed using a diffractometer (e.g., Nonius CAD-4) with MoKα radiation (λ = 71.093 pm). Full-matrix least-squares refinement is applied using programs like SHELXL-97 .
- Key Parameters :
- Space group and unit cell dimensions (e.g., Pmc21 for N245TCPTCA with a = 6.945 Å, b = 11.370 Å, c = 15.555 Å) .
- Bond lengths and angles (e.g., C-Cl bonds range from 1.361–1.408 Å in the trichlorophenyl ring) .
- Validation : Tools like ORTEP-III visualize thermal ellipsoids, and data are deposited in the Cambridge Structural Database (CCDC 158432–158434) .
Advanced Research Questions
Q. How do substituent patterns (e.g., N-chlorination, side-chain halogenation) influence the molecular geometry and crystal packing of this compound derivatives?
- Substituent Effects :
- N-Chlorination : Increases steric hindrance, altering dihedral angles between the phenyl ring and acetamide group (e.g., NC245TCPCA shows a dihedral angle of 84.2° vs. 74.5° in N245TCPCA) .
- Side-Chain Halogenation : Trichloroacetamide derivatives (e.g., N245TCPTCA) exhibit shorter C=O bond lengths (1.21 Å) compared to dichloro analogs (1.23 Å), indicating enhanced resonance .
Q. What strategies resolve contradictions in structural data, such as asymmetric unit discrepancies or bond parameter variations?
- Asymmetric Unit Analysis : For compounds like N245TCPTCA (two molecules per asymmetric unit), compare intramolecular geometries (e.g., C-Cl bond lengths: 1.361–1.408 Å vs. 1.364–1.397 Å) to identify systematic errors .
- Validation Tools : Use PLATON or CHECKCIF to flag outliers in displacement parameters or bond angles .
- Cross-Validation : Compare with analogous structures (e.g., N-(2,4,6-trichlorophenyl)acetamide) to assess substituent-driven trends .
Q. How does the nonlinear optical (NLO) behavior of this compound correlate with its crystal structure?
- Structure-Property Relationship : The needle-shaped dendritic crystals of 245TCAA (a synonym) exhibit transparency up to 310 nm, making them suitable for UV-based NLO applications. The planar acetamide group and trichlorophenyl ring enhance π-conjugation, critical for second-harmonic generation .
- Characterization Methods : UV-Vis spectroscopy confirms optical transparency, while Kurtz-Perry powder testing quantifies NLO efficiency .
Q. What are the challenges in experimental phasing for halogen-rich derivatives, and how are they addressed?
- Heavy-Atom Phasing : Chlorine atoms provide strong anomalous scattering, but high Cl density complicates phase determination. SHELXC/D/E pipelines are used for robust phasing via direct methods .
- Data Quality : Ensure high-resolution data (<1.0 Å) and use SHELXPRO to refine twinned or disordered structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
